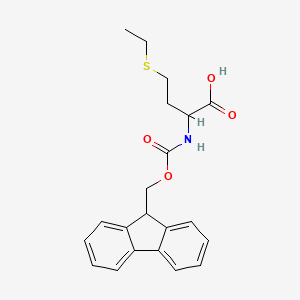

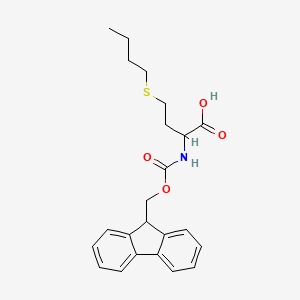

Fmoc-DL-蛋氨酸

描述

Fmoc-DL-ethionine is a compound used for pharmaceutical testing . It has a molecular formula of C21H23NO4S and a molecular weight of 385.48 .

Synthesis Analysis

The synthesis of Fmoc-based compounds involves a straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Molecular Structure Analysis

Fmoc amino acids can form effective low molecular weight hydrogelators. The type of gel formed depends on the amino acid used .

Chemical Reactions Analysis

Fmoc carbamate is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is highly fluorescent, making it suitable for analysis by reversed phase HPLC .

Physical And Chemical Properties Analysis

Fmoc-DL-ethionine is a simple and accessible chemical entity, commercially available from different companies . It possesses eminent self-assembly features and shows distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .

科学研究应用

肝细胞质体结构和酸性磷酸酶活性:DL-蛋氨酸已被研究其对肝细胞质体结构和酸性磷酸酶活性的影响。Goldblatt 和 Williams(1969 年)发现,向雌性大鼠施用 DL-蛋氨酸会导致显着的生化变化,包括肝脏 ATP 浓度降低以及肝实质细胞核和内质网的超微结构发生改变 (Goldblatt 和 Williams,1969)。

兔肝和肾微粒体中的蛋氨酸亚砜化:Duescher 等人(1994 年)研究了黄素单加氧酶 (FMO) 依赖的蛋氨酸代谢及其与兔肝和肾微粒体中蛋氨酸亚砜化之间的关系。他们提供了证据表明 FMO3 是参与此过程的主要 FMO 同工型 (Duescher 等人,1994)。

含黄素的单加氧酶和亚砜化反应:Elfarra 和 Krause(2005 年)探讨了含黄素的单加氧酶在 L-蛋氨酸、N-乙酰-L-蛋氨酸和含 L-蛋氨酸的肽的亚砜化反应中的作用。他们的研究结果表明,具有游离 N 末端蛋氨酸的肽可以作为含黄素的单加氧酶的底物 (Elfarra 和 Krause,2005)。

Fmoc 修饰的氨基酸和肽的自组装:Tao 等人(2016 年)回顾了 Fmoc 修饰的氨基酸和肽的自组织,包括它们在细胞培养、生物模板化和药物递送中的应用。他们强调了这些分子独特的潜力,这是由于 Fmoc 部分的疏水性和芳香性 (Tao 等人,2016)。

使用 Fmoc 氨基酸进行固相肽合成:Heimer 等人(2009 年)描述了在固相肽合成中使用 N alpha-9-芴甲氧羰基(Fmoc)氨基酸的对称酸酐。他们的研究证明了这些酸酐在肽合成中的稳定性和有效性 (Heimer 等人,2009)。

作用机制

安全和危害

未来方向

The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity, making it an even more valuable resource for research in the post-genomic world .

属性

IUPAC Name |

4-ethylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-2-27-12-11-19(20(23)24)22-21(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWOGMHQUYJONT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-phenyl-7-[(pyridin-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3101627.png)

![3-(2-methoxyphenyl)-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}propanamide](/img/structure/B3101641.png)

![3-methyl-2-{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}butanoic acid](/img/structure/B3101647.png)

![2-[(1,1-Dioxothiolan-3-yl)amino]pentanoic acid](/img/structure/B3101672.png)

![2-[(4-Chlorophenyl)carbamoylamino]propanoic acid](/img/structure/B3101695.png)

![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-4-methyl-pentanoic acid](/img/structure/B3101707.png)

![2-[(tert-butoxycarbonyl)amino]-3-({2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]ethyl}sulfanyl)propanoic acid](/img/structure/B3101714.png)

![4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3101717.png)